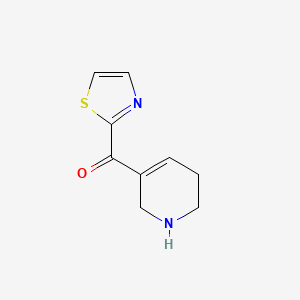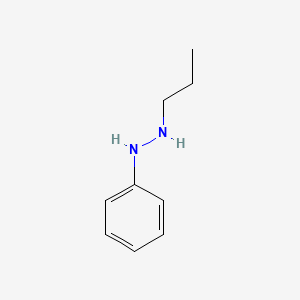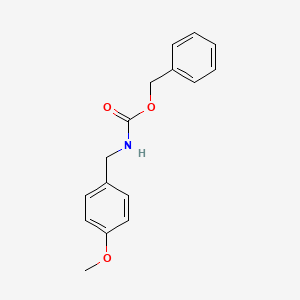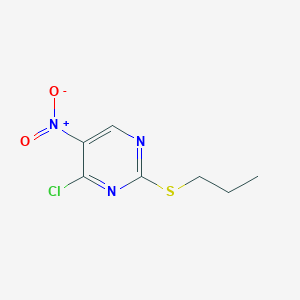
5-bromo-2-methylPentanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-methylPentanal is an organic compound belonging to the class of aldehydes It features a bromine atom attached to the fifth carbon and a methyl group attached to the second carbon of the pentanal chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methylPentanal can be achieved through several methods. One common approach involves the bromination of 2-methylpentanal using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products and optimizing the overall efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-methylPentanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: 5-Bromo-2-methylpentanoic acid
Reduction: 5-Bromo-2-methylpentanol
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
5-Bromo-2-methylPentanal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-methylPentanal depends on the specific reaction it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of a new carbon-nucleophile bond.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylpentanal: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Bromo-2-methylpentanoic acid: The oxidized form of 5-Bromo-2-methylPentanal.
5-Bromo-2-methylpentanol: The reduced form of this compound.
Uniqueness
This compound is unique due to the presence of both a bromine atom and an aldehyde group, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and various industrial applications.
Propiedades
Fórmula molecular |
C6H11BrO |
|---|---|
Peso molecular |
179.05 g/mol |
Nombre IUPAC |
5-bromo-2-methylpentanal |
InChI |
InChI=1S/C6H11BrO/c1-6(5-8)3-2-4-7/h5-6H,2-4H2,1H3 |
Clave InChI |
KDNYYMJVQDWGBZ-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCBr)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[6-(4-tert-butylphenoxy)pyridin-3-yl]-3-methoxybenzamide](/img/structure/B13866327.png)

![4-(3-Bromopent-1-yn-1-yl)-6-chloro-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13866332.png)






![4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13866386.png)


